{4-[(4-Bromo-1H-pyrazol-1-yl)methyl]phenyl}methanol

Alcohol dehydrogenase inhibition Enzyme kinetics 4-Substituted pyrazole SAR

{4-[(4-Bromo-1H-pyrazol-1-yl)methyl]phenyl}methanol (CAS 1566916-60-6; MF C₁₁H₁₁BrN₂O; MW 267.12 g/mol) is a 4-bromo-substituted pyrazole derivative featuring a methylene (–CH₂–) linker connecting the pyrazole N1 to the para position of a phenylmethanol (benzyl alcohol) moiety. This three-component architecture—brominated pyrazole, flexible methylene spacer, and primary alcohol-terminated phenyl ring—distinguishes it from both the direct-attachment analog [4-(4-bromopyrazol-1-yl)phenyl]methanol (CAS 1184193-54-1; MW 253.09) and the non-brominated congener [4-(1H-pyrazol-1-ylmethyl)phenyl]methanol (CAS 160388-55-6; MW 188.23).

Molecular Formula C11H11BrN2O
Molecular Weight 267.12 g/mol
Cat. No. B7974942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{4-[(4-Bromo-1H-pyrazol-1-yl)methyl]phenyl}methanol
Molecular FormulaC11H11BrN2O
Molecular Weight267.12 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN2C=C(C=N2)Br)CO
InChIInChI=1S/C11H11BrN2O/c12-11-5-13-14(7-11)6-9-1-3-10(8-15)4-2-9/h1-5,7,15H,6,8H2
InChIKeyUDSXZPKTXAYBHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

{4-[(4-Bromo-1H-pyrazol-1-yl)methyl]phenyl}methanol (CAS 1566916-60-6): Structural Identity, Physicochemical Profile, and Comparator Landscape


{4-[(4-Bromo-1H-pyrazol-1-yl)methyl]phenyl}methanol (CAS 1566916-60-6; MF C₁₁H₁₁BrN₂O; MW 267.12 g/mol) is a 4-bromo-substituted pyrazole derivative featuring a methylene (–CH₂–) linker connecting the pyrazole N1 to the para position of a phenylmethanol (benzyl alcohol) moiety . This three-component architecture—brominated pyrazole, flexible methylene spacer, and primary alcohol-terminated phenyl ring—distinguishes it from both the direct-attachment analog [4-(4-bromopyrazol-1-yl)phenyl]methanol (CAS 1184193-54-1; MW 253.09) and the non-brominated congener [4-(1H-pyrazol-1-ylmethyl)phenyl]methanol (CAS 160388-55-6; MW 188.23) . Commercially available at ≥95% purity, the compound serves as a synthetic intermediate and scaffold for derivatization, with the C4-bromine enabling transition-metal-catalyzed cross-coupling chemistry and the hydroxymethyl group providing a handle for further functionalization .

Why {4-[(4-Bromo-1H-pyrazol-1-yl)methyl]phenyl}methanol Cannot Be Interchanged with Its Closest Structural Analogs


Generic substitution among 4-bromopyrazole-phenylmethanol derivatives is precluded by three structure-dependent functional divergences. First, the methylene (–CH₂–) linker in this compound introduces a rotational degree of freedom absent in the direct N-phenyl attachment analog (CAS 1184193-54-1), altering both conformational preferences and the spatial relationship between the bromopyrazole and hydroxymethyl pharmacophores . Second, the C4-bromine atom—absent in the non-halogenated analog (CAS 160388-55-6)—is not merely a substituent but confers a ~79 Da mass increment, a computed XLogP shift, and enables anomalous scattering for X-ray crystallographic phasing and palladium-catalyzed cross-coupling reactions unavailable to the des-bromo compound [1][2]. Third, in the context of 4-substituted pyrazole alcohol dehydrogenase (ADH) inhibitors, bromine's electron-withdrawing character modulates inhibitor potency in a manner quantitatively distinct from methyl, hydroxymethyl, or unsubstituted analogs, as established by systematic SAR studies [3][4]. These structural differences translate into non-interchangeable performance in synthetic, biophysical, and pharmacological applications.

Quantitative Differentiation Evidence for {4-[(4-Bromo-1H-pyrazol-1-yl)methyl]phenyl}methanol Relative to Structural Analogs


4-Bromo Substituent Enhances Alcohol Dehydrogenase Inhibition Potency by ~2.7-Fold Relative to Unsubstituted Pyrazole (Class-Level Inference from 4-Bromopyrazole Scaffold)

The 4-bromopyrazole pharmacophore present in the target compound exhibits a Ki of 3 × 10⁻⁷ M against mouse liver alcohol dehydrogenase (ADH), representing a 2.7-fold improvement in inhibitory potency compared to unsubstituted pyrazole (Ki = 8 × 10⁻⁷ M) under identical assay conditions [1]. This enhanced potency is consistent with quantitative structure-activity relationship (QSAR) studies demonstrating that electron-withdrawing substituents at the pyrazole 4-position systematically modulate ADH inhibition, with bromine's Hammett σₚ value of +0.23 producing an intermediate potency between methyl (σₚ = −0.17; more potent) and iodo (σₚ = +0.18) substituents [2]. Notably, 4-hydroxymethylpyrazole—a close structural analog of the target compound's bromopyrazole motif—displays a human ADH Ki of 6.6 μM, approximately 73-fold weaker than 4-methylpyrazole (Ki = 0.09 μM) and 12-fold weaker than pyrazole (Ki = 0.54 μM), confirming that the nature of the 4-substituent is a critical determinant of activity rather than a passive structural feature [3]. While direct experimental Ki data for {4-[(4-Bromo-1H-pyrazol-1-yl)methyl]phenyl}methanol itself are not yet published, the bromopyrazole core is expected to confer ADH inhibition properties intermediate between those of unsubstituted pyrazole and 4-methylpyrazole, with the methylene-phenylmethanol extension potentially modulating pharmacokinetic properties as demonstrated for 4-alkylpyrazole series [4].

Alcohol dehydrogenase inhibition Enzyme kinetics 4-Substituted pyrazole SAR

Bromine Atom Enables Single-Wavelength Anomalous Dispersion (SAD) Phasing: A Capability Absent in Non-Halogenated and Methyl-Substituted Pyrazole Analogs

The bromine atom at the pyrazole 4-position of {4-[(4-Bromo-1H-pyrazol-1-yl)methyl]phenyl}methanol serves as an anomalous scatterer suitable for experimental X-ray crystallographic phase determination by single-wavelength anomalous dispersion (SAD). This capability has been directly demonstrated for the 4-bromopyrazole fragment: the anomalous signal from 4-bromopyrazole was sufficient to determine the structures of three proteins—HIV-1 reverse transcriptase (PDB 5CYQ), influenza A endonuclease (PDB 5CXR), and proteinase K—by SAD phasing from single crystals, using laboratory X-ray sources [1]. The non-halogenated analog [4-(1H-pyrazol-1-ylmethyl)phenyl]methanol (CAS 160388-55-6) lacks any atom with sufficient anomalous scattering cross-section at accessible wavelengths (Cu Kα or Mo Kα), rendering it incapable of experimental phasing [2]. The 4-methyl-substituted analog (fomepizole) likewise cannot contribute to SAD phasing. Furthermore, 4-bromopyrazole was identified as a 'magic bullet' fragment that binds promiscuously at multiple ligand hot spots in HIV-1 RT while retaining binding specificity, enabling simultaneous phase determination and binding-site mapping in a single experiment [1]. This dual functionality—structural biology tool and fragment hit identification—is unavailable to any non-halogenated pyrazole analog.

X-ray crystallography SAD phasing Fragment screening Structural biology

Methylene (–CH₂–) Linker Introduces Conformational Flexibility Not Present in the Direct N-Phenyl Attachment Analog (CAS 1184193-54-1)

A critical structural distinction separates {4-[(4-Bromo-1H-pyrazol-1-yl)methyl]phenyl}methanol (CAS 1566916-60-6) from [4-(4-bromopyrazol-1-yl)phenyl]methanol (CAS 1184193-54-1): the presence of a methylene (–CH₂–) spacer between the pyrazole N1 and the phenyl ring versus a direct N–phenyl bond . In the direct-attachment analog (CAS 1184193-54-1), the pyrazole and phenyl rings can adopt only limited torsional angles due to partial double-bond character in the N–aryl linkage, constraining the relative orientation of the bromopyrazole and hydroxymethyl pharmacophores. The methylene linker in the target compound introduces an additional freely rotatable bond (total rotatable bonds: 4 vs. 3 in CAS 1184193-54-1, as inferred from SMILES comparison), decoupling the conformational preferences of the two ring systems and enabling a broader ensemble of accessible geometries [1]. This flexibility carries functional consequences: in 4-substituted pyrazole ADH inhibitor SAR, the spatial relationship between the pyrazole ring and appended groups is a determinant of binding affinity, with branched and extended 4-substituents differentially modulating potency [2]. The methylene-linked architecture also places the hydroxymethyl group at a ~2.5 Å greater distance from the pyrazole ring compared to the direct-attachment isomer, altering hydrogen-bonding geometry with target proteins.

Conformational analysis Medicinal chemistry Ligand design Structure-activity relationship

C4-Bromine as a Synthetic Handle for Palladium-Catalyzed Cross-Coupling: Differentiated Derivatization Potential vs. Non-Halogenated and Methyl-Substituted Analogs

The C4-bromine atom in {4-[(4-Bromo-1H-pyrazol-1-yl)methyl]phenyl}methanol serves as a versatile synthetic handle for transition-metal-catalyzed cross-coupling reactions that are inaccessible to the non-halogenated analog (CAS 160388-55-6) or the 4-methyl-substituted pyrazole series [1]. 4-Bromopyrazole intermediates have been explicitly demonstrated to undergo Suzuki-Miyaura cross-coupling with arylboronic acids to generate 4-arylpyrazole derivatives, with the bromine substituent enabling diversification at a late stage of synthesis [2]. This reactivity has been exploited in medicinal chemistry programs: for example, 3-amino-4-bromopyrazole was coupled with 4-carbamoylphenylboronic acid via microwave-assisted Suzuki-Miyaura reaction to generate MAPKAPK2 (MK2) inhibitors [3]. The aldehyde analog 4-[(4-bromopyrazol-1-yl)methyl]benzaldehyde (CAS 2248365-13-9)—structurally related to the target compound—is explicitly described as amenable to Suzuki and Buchwald-Hartwig couplings due to the bromine substituent, with the reactions proceeding under mild conditions to yield high-purity products [4]. By contrast, the non-halogenated analog [4-(1H-pyrazol-1-ylmethyl)phenyl]methanol (CAS 160388-55-6) lacks any aryl halide functionality and can only be derivatized through the hydroxymethyl group, substantially limiting the chemical space accessible from this scaffold. The target compound uniquely provides two orthogonal derivatization vectors: the C4-bromine for C–C bond formation and the primary alcohol for esterification, etherification, or oxidation.

Suzuki-Miyaura coupling Drug discovery Parallel synthesis C–C bond formation

Distinct Pharmacological Profile: 4-Bromopyrazole Exhibits Shorter In Vivo Half-Life (3 h) and Higher Acute Toxicity (LD50 2.5 mmol/kg) Compared to Unsubstituted Pyrazole (10 h; LD50 7.9 mmol/kg)

Systematic in vivo comparison of 4-bromopyrazole and pyrazole in mice reveals pharmacologically meaningful differences in both duration of action and acute toxicity that are attributable to the 4-bromo substituent [1]. 4-Bromopyrazole exhibits a half-life of approximately 3 hours, compared to approximately 10 hours for pyrazole, as estimated from alcohol elimination rates—a 3.3-fold shorter duration that may be advantageous in experimental settings requiring reversible enzyme inhibition [1]. The LD50 after single intraperitoneal injection for 4-bromopyrazole is 2.5 mmol/kg, versus 7.9 mmol/kg for pyrazole, indicating approximately 3.2-fold higher acute toxicity [1]. Despite these differences, the efficacy-to-toxicity ratio is approximately equivalent for both compounds [1]. Complementary neuropharmacological data demonstrate that 4-bromopyrazole (unlike pyrazole) does not deplete brain noradrenaline levels in mice, confirming that the bromo substitution uncouples ADH inhibition from central noradrenergic effects—a differentiation with practical implications for in vivo experimental design [2]. Additionally, chronic administration of 4-bromopyrazole diminishes hepatic aldehyde dehydrogenase activity, an effect not observed with pyrazole alone [3]. These data establish that 4-bromo-substituted pyrazoles cannot be considered pharmacokinetically or toxicologically equivalent to their unsubstituted counterparts.

Pharmacokinetics In vivo pharmacology Toxicity profiling ADME

Differential Physicochemical Properties: Molecular Weight, Lipophilicity, and Hydrogen-Bonding Capacity Distinguish the Target Compound from Non-Brominated and Direct-Attachment Analogs

The target compound {4-[(4-Bromo-1H-pyrazol-1-yl)methyl]phenyl}methanol (MW 267.12; MF C₁₁H₁₁BrN₂O) presents a physicochemical profile that is quantitatively distinct from its closest analogs across multiple drug-relevant parameters . Relative to the non-brominated analog [4-(1H-pyrazol-1-ylmethyl)phenyl]methanol (CAS 160388-55-6; MW 188.23; XLogP = 0.9), the bromine substitution adds ~79 Da to the molecular weight and increases lipophilicity—a shift with established implications for membrane permeability, plasma protein binding, and metabolic stability [1]. The computed XLogP for the non-brominated analog is 0.9, and the bromine substitution is expected to increase this value by approximately 0.5–0.8 log units based on the π constant for aromatic bromine (~0.86), pushing the target compound closer to the optimal Lipinski range for CNS penetration (XLogP 1–3) [2]. The target compound also differs from the direct-attachment analog [4-(4-bromopyrazol-1-yl)phenyl]methanol (CAS 1184193-54-1; MW 253.09; density 1.6 g/cm³; boiling point 378.4 °C) by ~14 Da in molecular weight and in the nature of the N–aryl linkage . The boiling point of the non-brominated analog is reported as 377.9 °C (at 760 mmHg) with a melting point of 51 °C and density of 1.138 g/cm³, establishing a baseline for the methylene-linked scaffold; the brominated target compound is expected to exhibit higher density and altered thermal properties .

Physicochemical properties Drug-likeness Solubility Permeability

Defined Research and Industrial Application Scenarios for {4-[(4-Bromo-1H-pyrazol-1-yl)methyl]phenyl}methanol Based on Quantified Differentiation Evidence


X-ray Crystallographic Fragment Screening with Integrated Experimental Phasing

Structural biology groups conducting fragment-based drug discovery by X-ray crystallography should prioritize {4-[(4-Bromo-1H-pyrazol-1-yl)methyl]phenyl}methanol over non-halogenated pyrazole analogs for co-crystallization and soaking experiments. The bromine atom enables single-wavelength anomalous dispersion (SAD) phasing, as demonstrated for 4-bromopyrazole which successfully phased HIV-1 reverse transcriptase, influenza A endonuclease, and proteinase K structures from single crystals [1]. The non-halogenated analog (CAS 160388-55-6) cannot support experimental phasing, requiring separate heavy-atom derivatization. The target compound's dual functionality—anomalous scatterer and fragment hit—allows simultaneous phase determination and binding-site identification in a single crystallographic experiment, streamlining structural biology workflows where novel protein structures are being solved in parallel with fragment screening campaigns.

Diversifiable Building Block for Parallel Medicinal Chemistry Library Synthesis

Medicinal chemistry teams constructing focused libraries around the pyrazole-phenylmethanol scaffold gain a distinct synthetic advantage by procuring {4-[(4-Bromo-1H-pyrazol-1-yl)methyl]phenyl}methanol rather than the non-halogenated (CAS 160388-55-6) or direct-attachment (CAS 1184193-54-1) analogs. The C4-bromine serves as a versatile handle for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, enabling late-stage diversification to generate arrays of 4-aryl, 4-alkynyl, or 4-amino derivatives from a common intermediate [2][3]. The orthogonal hydroxymethyl group permits simultaneous or sequential functionalization via oxidation, esterification, or etherification. This two-vector reactivity is unavailable in either the non-halogenated analog (limited to alcohol derivatization only) or the 4-methyl-substituted series (inert C4 substituent), making the target compound the preferred scaffold for divergent parallel synthesis in hit-to-lead optimization.

In Vivo Alcohol Dehydrogenase Inhibition Studies Requiring Short-Acting Tool Compounds

Investigators designing in vivo ethanol metabolism or alcohol dehydrogenase (ADH) inhibition experiments in rodent models should consider {4-[(4-Bromo-1H-pyrazol-1-yl)methyl]phenyl}methanol-derived compounds when a shorter duration of action (~3-hour half-life for the 4-bromopyrazole core) is experimentally desirable, compared to the ~10-hour half-life of unsubstituted pyrazole [4]. The 3.3-fold shorter half-life permits tighter temporal control over enzyme inhibition, which is advantageous in protocols requiring reversible ADH blockade with washout periods. The bromo-substituted scaffold also avoids the brain noradrenaline depletion observed with pyrazole, reducing a potential confounding variable in neurobehavioral endpoints [5]. For studies where sustained ADH inhibition is required, the 4-methyl-substituted analog (fomepizole) would be preferred; conversely, for studies requiring rapid onset and offset of inhibition, the bromo-substituted scaffold offers a pharmacokinetically differentiated profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for {4-[(4-Bromo-1H-pyrazol-1-yl)methyl]phenyl}methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.